molecular formula C11H15N3S B14907469 n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14907469
M. Wt: 221.32 g/mol
InChI Key: NFKJOBSMXAGHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with isopropylamine. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one, which is then reacted with isopropylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as the GABA A receptor. Molecular docking studies have shown that the compound can bind to the benzamidine site of the receptor, leading to inhibitory effects. This interaction is believed to be responsible for its neurotropic activities, including anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific isopropyl and dimethyl substitutions, which confer unique chemical and biological properties .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

5,6-dimethyl-N-propan-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H15N3S/c1-6(2)14-10-9-7(3)8(4)15-11(9)13-5-12-10/h5-6H,1-4H3,(H,12,13,14)

InChI Key

NFKJOBSMXAGHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C)C

Origin of Product

United States

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